2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Beschreibung
This compound is a synthetic 1,2,4-triazole derivative featuring a benzo[d]thiazol-2-one moiety linked via a methylene bridge to the triazole core. The thioether (-S-) group at position 3 of the triazole ring connects to an acetamide scaffold substituted with an m-tolyl group. Such structural complexity is designed to enhance bioactivity, particularly in targeting enzymes or receptors associated with inflammation, cancer, or microbial infections. The benzo[d]thiazol component may improve metabolic stability and binding affinity compared to simpler heterocycles, as seen in related compounds .
Eigenschaften
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-6-5-7-14(10-13)21-18(26)12-28-19-23-22-17(24(19)2)11-25-15-8-3-4-9-16(15)29-20(25)27/h3-10H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYPOJVMQLYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions starting from simple precursors. One common route includes the cyclization of 4-methyl-1,2,4-triazole with an appropriate thiol derivative, followed by the reaction with 2-oxobenzo[d]thiazole and m-tolyl acetamide under controlled conditions.
Step-by-step synthesis:
Formation of 4-methyl-1,2,4-triazole: : Starting with a methyl-substituted nitrile and hydrazine.
Thiol addition: : Introduction of a thio group to form the intermediate.
Cyclization: : Ring closure to form the 1,2,4-triazole.
Condensation: : Reaction with 2-oxobenzo[d]thiazole.
Final coupling: : Reacting the intermediate with m-tolyl acetamide under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, process optimization is key. Conditions such as temperature, solvent choice, and catalysts can significantly impact yield and purity. Typically, a batch or continuous flow reactor setup is used for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Hydrolysis of Acetamide Group
The terminal acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological activity or introducing reactive handles for further derivatization.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 2N NaOH, EtOH, reflux, 2h | 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 85% | |
| 6N HCl, H₂O, 80°C, 4h | Same as above | 78% |
Nucleophilic Substitution at Thioether
The thioether (-S-) linkage participates in nucleophilic substitution reactions, particularly with alkyl/aryl halides or under Ullmann-type coupling conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C, 6h | Methylated derivative at sulfur | 72% | |
| Pd(OAc)₂, PPh₃, CsOAc, DMSO, 120°C, 0.5h | Arylated product via C–S bond formation | 68% |
Cyclization Reactions
The triazole ring and benzothiazolone moiety enable cyclization under microwave irradiation or thermal conditions, forming fused heterocycles.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| P₂O₅, toluene, MW, 150°C, 3h | Oxazolo-pyrano-quinolinone derivatives | 91% | |
| Ac₂O, H₂SO₄, 100°C, 4h | Acetylated cycloadducts | 65% |
Electrophilic Aromatic Substitution
The electron-rich benzothiazolone and m-tolyl groups undergo nitration and sulfonation.
| Reagents | Position Modified | Products | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 1h | Benzothiazolone C6 | Nitro-substituted derivative | 82% | |
| ClSO₃H, CH₂Cl₂, rt, 12h | m-Tolyl ring | Sulfonated acetamide | 77% |
Oxidation of Thioether to Sulfoxide/Sulfone
Controlled oxidation converts the thioether to sulfoxide or sulfone, altering electronic properties.
| Reagents | Oxidation State | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, rt, 8h | Sulfoxide | Mono-oxidized product | 88% | |
| mCPBA, DCM, 0°C, 2h | Sulfone | Fully oxidized product | 75% |
Metal-Catalyzed Cross-Couplings
The triazole and benzothiazolone systems facilitate palladium-catalyzed cross-couplings for diversification.
Functional Group Interconversion
The acetamide group serves as a precursor for further transformations:
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C to rt, 3h | Corresponding amine | 70% | |
| Grignard Addition | CH₃MgBr, THF, −78°C, 1h | Tertiary alcohol derivative | 65% |
Biological Activity Modulation via Structural Analogs
Modifications at the triazole or benzothiazolone rings (e.g., halogenation, alkylation) enhance anti-inflammatory or analgesic properties, as demonstrated in structurally related compounds . For instance, nitration at the benzothiazolone C6 position increases lipid peroxidation inhibition (IC₅₀ = 27 μM) .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In various studies, it has been shown to reduce inflammation markers such as IL-6 and TNF-alpha in animal models.
Case Study:
A study involving albino rats demonstrated that administration of the compound resulted in a dose-dependent reduction in inflammation compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggest that this compound could serve as a novel option for pain management therapies .
Anticancer Properties
The anticancer potential of this compound has been extensively studied. In vitro experiments have shown that it can inhibit the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. Western blot analyses have indicated changes in key proteins associated with apoptosis pathways upon treatment with this compound .
Summary of Findings
The biological activity of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide underscores its potential as both an anti-inflammatory and anticancer agent. Its efficacy in reducing inflammation and inhibiting cancer cell growth positions it as a promising candidate for further pharmacological development.
Wirkmechanismus
This compound exerts its effects by interacting with various molecular targets. It can bind to specific enzymes, altering their activity and thereby affecting metabolic pathways. For instance, it may inhibit an enzyme involved in disease pathology, offering therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Bioactivity and Mechanism Insights
- Anticancer Potential: The target compound’s benzo[d]thiazol moiety may enhance ferroptosis induction in oral squamous cell carcinoma (OSCC), similar to chlorophenyl-substituted triazole derivatives . Ferroptosis sensitivity in OSCC cells often exceeds that of normal cells, suggesting a therapeutic window .
- Antimicrobial and Antiviral Activity: Compared to morpholinomethylene-substituted triazoles , the target’s bulkier benzo[d]thiazol group could improve membrane penetration, increasing efficacy against Gram-negative bacteria or enveloped viruses.
- Metabolic Stability: The m-tolyl acetamide group likely reduces hepatic clearance compared to p-tolylaminomethyl analogues, as observed in pharmacokinetic studies of related molecules .
Biologische Aktivität
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex molecule that incorporates several significant pharmacophores, including a triazole ring and a benzothiazole moiety. This structure suggests potential biological activities that merit further investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.48 g/mol. The presence of the triazole and thiazole rings indicates potential interactions with various biological targets, making it an interesting subject for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.48 g/mol |
| CAS Number | 847400-51-5 |
Antimicrobial Activity
Research indicates that compounds with triazole and thiazole functionalities often exhibit antimicrobial properties. The triazole ring is known for its activity against fungi and bacteria. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogens, including resistant strains of bacteria.
Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For example, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines, including A431 and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for halting tumor growth.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. The 2-oxobenzo[d]thiazole moiety is associated with inhibition of specific enzymes involved in disease processes. For example, some benzothiazole derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 µg/mL.
- Anticancer Activity : In vitro assays on A549 lung cancer cells revealed that compounds structurally related to the target compound induced apoptosis at concentrations of 1–10 µM, with IC50 values indicating effective cytotoxicity.
- Enzyme Inhibition : A comparative study demonstrated that benzothiazole derivatives exhibited AChE inhibition with IC50 values ranging from 0.57 to 25.5 µM, indicating a promising avenue for therapeutic development in neurodegenerative conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The presence of the thiazole and triazole rings allows for interactions with active sites on enzymes.
- Induction of Apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antimicrobial Mechanisms : The disruption of cell membrane integrity in bacteria is a common mechanism observed with triazole-containing compounds.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a triazole core (4H-1,2,4-triazole) substituted with a methyl group, a thioether linkage connecting to an acetamide moiety, and a 2-oxobenzo[d]thiazol-3(2H)-ylmethyl group. The triazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the thioether and acetamide groups enhance nucleophilic reactivity. These features are critical for interactions with biological targets like enzymes or receptors .
Q. What are the standard synthetic routes for this compound?
A common method involves:
- Step 1 : Cyclization of thiourea derivatives with halogenated acetic acids to form the triazole-thione intermediate.
- Step 2 : Alkylation with 2-oxobenzo[d]thiazol-3(2H)-ylmethyl chloride to introduce the thiazole moiety.
- Step 3 : Thioether formation via nucleophilic substitution with chloroacetamide derivatives.
- Step 4 : Final purification via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic methods confirm the compound’s structure?
- NMR Spectroscopy : and NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ~468.57 for CHNOS).
- FT-IR : Bands at ~1650 cm (C=O stretch) and ~1250 cm (C-S stretch) validate functional groups .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Maintain reflux (~80°C) during alkylation to ensure complete substitution.
- Solvent : Use polar aprotic solvents (e.g., DMF) for triazole-thione reactions to stabilize intermediates.
- Catalysts : Add catalytic KCO to deprotonate thiol groups during thioether formation.
- Workup : Quench reactions in ice-cold water to precipitate pure product and minimize side reactions .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell Lines : Test against NCI-60 panels (e.g., melanoma SK-MEL-28, breast cancer MCF-7) to assess selectivity.
- Assays : Use MTT or SRB assays to measure IC values. For example, derivatives with similar structures show IC values <10 μM in melanoma models .
- Controls : Include cisplatin or doxorubicin as positive controls to benchmark activity .
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
- Vary Substituents : Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density.
- Core Modifications : Substitute the triazole with imidazole or oxadiazole to alter ring aromaticity.
- Bioisosteres : Replace the thioether with sulfone or sulfonamide to enhance solubility and target affinity .
Q. What computational methods predict biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, VEGFR-2) or DNA topoisomerases.
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
Q. How to resolve discrepancies in reported bioactivity data?
- Standardize Protocols : Use identical cell lines, assay conditions (e.g., 48-hour incubation), and normalization methods.
- Validate Purity : Confirm compound purity (>95%) via HPLC before testing.
- Cross-Study Comparison : Meta-analyze data from PubChem or ChEMBL to identify outliers due to assay variability .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole-thione | Thiourea, KOH, ethanol, reflux | 65–75 |
| 2 | Thiazole-substituted triazole | 2-Oxobenzo[d]thiazole chloride, DMF, 80°C | 50–60 |
| 3 | Acetamide derivative | Chloroacetamide, KCO, acetone | 70–80 |
Table 2 : Anticancer Activity of Structural Analogs
| Compound | IC (μM) – MCF-7 | IC (μM) – SK-MEL-28 |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | 8.7 ± 0.9 |
| Nitro-substituted analog | 6.5 ± 0.8 | 4.2 ± 0.5 |
| Methoxy-substituted analog | 15.1 ± 1.5 | 10.4 ± 1.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
